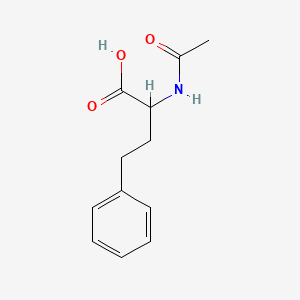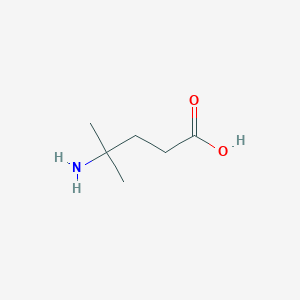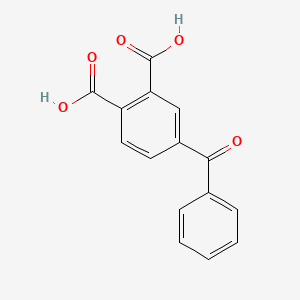
4-Benzoylphthalic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Benzoylphthalic acid, such as 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid and its derivatives, involves novel routes starting from 4-nitro-1,8-naphthalic acid reacting with benzyl cyanide in the presence of alkali, leading to various products including disperse dyes upon further reactions (Prabhu & Seshadri, 1984). Another study focuses on the tandem carbon-carbon bond insertion and intramolecular aldol reaction of benzyne with aroylacetones, leading to the formation of 4-aryl-2-naphthols and 3-aryl-1-naphthols (Okuma et al., 2012).
Molecular Structure Analysis
The structure of compounds similar to 4-Benzoylphthalic acid, such as 4-(3-Benzoylthioureido)benzoic acid, has been examined through various spectroscopic techniques including MS, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible, alongside crystallography, revealing detailed insights into their molecular configuration (Aydın et al., 2010).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored, showing that 4-chlorobenzo[c][2,7]naphthyridines, for example, are prepared for Pd(0) coupling reaction or nucleophilic substitution, leading to 4-aroyl-benzo[e][2,7]naphthyridines via aroylation with arenecarbaldehydes (Duvey et al., 2001).
Physical Properties Analysis
Studies on the aggregation-enhanced emission and solid-state emission from naphthalimide derivatives provide insights into the physical properties of similar compounds. These investigations reveal how nanoaggregates' formation in solution and their photophysical properties can be influenced by molecular interactions and structural modifications (Srivastava et al., 2016).
Chemical Properties Analysis
The synthesis and characterization of 4-(dibromomethyl)benzenecarbaldehyde and subsequent reactions leading to the formation of imines and acetals, showcase the chemical properties and reactivity patterns of benzoylphthalic acid derivatives. This study highlights the versatility of these compounds in forming various chemically significant structures (Gazizov et al., 2016).
Applications De Recherche Scientifique
-
Bioremediation
- Application: 4-HBA is used in bioremediation, a sustainable approach for the removal of 4-hydroxybenzoate and its derivatives from polluted environments .
- Method: The bacterium Pseudarthrobacter phenanthrenivorans Sphe3, capable of degrading several aromatic compounds, grows on 4-HBA as the sole carbon and energy source . It hydroxylates 4-hydroxybenzoate to form protocatechuate, which is then cleaved or decarboxylated to form catechol .
- Results: The bacterium effectively carries out 4-hydroxybenzoate biodegradation following different catabolic pathways concurrently .
-
Production of Value-Added Compounds
- Application: 4-HBA serves as a versatile platform intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
- Method: Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results: A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol have been synthesized using 4-HBA as the starting feedstock .
-
Study of Hydroxyl Radical Production
- Application: 4-HBA is used as a trapping agent to study hydroxyl radical production during cerebral ischemia and reperfusion .
- Method: 4-HBA is administered to rats either through intravenous infusion, or by way of an in vivo method .
- Results: The hydroxylation of 4-HBA forms 3,4-dihydroxybenzoic acid (3,4-DHBA), which can be used to study hydroxyl radical production .
-
Cosmetics and Pharmaceuticals
- Application: 4-HBA is primarily known as the basis for the preparation of its esters, known as parabens, which are used as preservatives in cosmetics and some ophthalmic solutions .
- Method: The esters of 4-HBA, known as parabens, are synthesized through esterification .
- Results: Parabens are widely used in cosmetics and pharmaceutical products due to their antimicrobial properties .
-
Chemical Production
- Application: 4-HBA can be used as a reactant to synthesize monoesters via esterification and thermotropic liquid crystalline polymers .
- Method: The esterification of 4-HBA with sucrose produces monoesters . It can also be used to produce thermotropic liquid crystalline polymers .
- Results: The products have applications in various industries, including the thermoplastic industry .
-
Food Industry
-
Organic Synthesis
-
Preparation of Parabens
-
Production of High-Performance Liquid Crystal Polymers (LCPs)
-
Biosynthesis of Aromatic Amino Acids
- Application: 4-HBA is used in the biosynthesis of aromatic amino acids .
- Method: The shikimate pathway, a metabolic pathway present in microorganisms and plants, is used for the biosynthesis of aromatic amino acids .
- Results: The aromatic amino acids produced have many commercially valuable applications .
-
Production of Bioproducts
- Application: 4-HBA has recently emerged as a promising intermediate for several value-added bioproducts .
- Method: Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA .
- Results: A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol have been synthesized using 4-HBA as the starting feedstock .
-
Natural Occurrences
- Application: 4-HBA is found in plants of the genus Vitex such as V. agnus-castus or V. negundo, and in Hypericum perforatum (St John’s wort). It is also found in Spongiochloris spongiosa, a freshwater green alga .
- Method: These plants naturally produce 4-HBA .
- Results: The presence of 4-HBA in these plants has various implications for their biochemistry and ecology .
Safety And Hazards
Safety measures for handling 4-Benzoylphthalic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-benzoylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332491 | |
| Record name | 4-Benzoylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphthalic acid | |
CAS RN |
3885-88-9 | |
| Record name | 4-Benzoylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






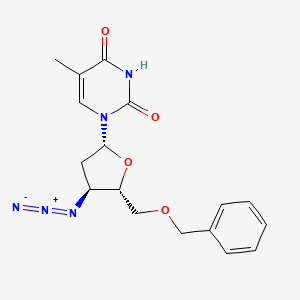
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)
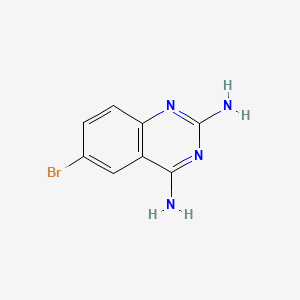


![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

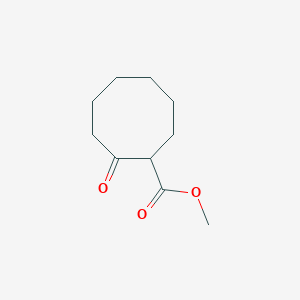
![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
